zinc;2-(dimethylamino)ethanolate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;2-(dimethylamino)ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10NO.Zn/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPVQSACNVOCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[O-].CN(C)CC[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634515 | |
| Record name | Zinc bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51223-30-4 | |
| Record name | Zinc bis[2-(dimethylamino)ethan-1-olate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fundamental Significance in Coordination Chemistry
The coordination chemistry of zinc(II) is characterized by its d¹⁰ electron configuration, which leads to a lack of ligand field stabilization energy and results in flexible coordination geometries, most commonly tetrahedral or octahedral. nih.gov The 2-(dimethylamino)ethanolate ligand is a bidentate chelating agent, coordinating to the zinc(II) center through the nitrogen atom of the amino group and the oxygen atom of the deprotonated alcohol group. mdpi.com This chelation forms a stable five-membered ring, a common feature in complexes with amino alcohol ligands. mdpi.com
Recent research into zinc(II) complexes with various amino alcohols has highlighted the diverse structural possibilities. For instance, the reaction of zinc salts with different chiral amino alcohols has been shown to produce a range of novel coordination complexes, including di-nuclear zinc(II) units. rsc.org While specific crystallographic data for zinc(II) 2-(dimethylamino)ethanolate is not extensively detailed in publicly available literature, analysis of related structures provides insight into expected bond lengths and angles.
Table 1: Typical Coordination Bond Distances in Zinc(II) Amino Alcoholate Complexes
| Bond Type | Typical Bond Length (Å) |
| Zn-O | 1.96 - 2.06 |
| Zn-N | 1.99 - 2.03 |
The coordination environment around the zinc center in these types of complexes is often a distorted tetrahedron or, in some cases, a higher coordination number is achieved through the formation of dimeric or polymeric structures. mdpi.comijcm.ir The study of these structural variations is crucial for understanding the fundamental principles that govern the self-assembly of coordination compounds.
Scope and Relevance in Contemporary Materials Science
Ligand Precursor Design and Synthesis: 2-(Dimethylamino)ethanol (DMEA)
2-(Dimethylamino)ethanol, commonly known as DMEA, is a bifunctional organic compound featuring both a tertiary amine and a primary alcohol functional group. rsc.org This structure allows it to act as a bidentate chelating ligand, coordinating to a metal center through both the nitrogen and oxygen atoms after deprotonation of the hydroxyl group.
The synthesis of DMEA is typically achieved through the ethoxylation of dimethylamine. Industrially, it is produced by the reaction of ethylene (B1197577) oxide with dimethylamine. DMEA is a colorless, viscous liquid with a characteristic fish-like odor and is miscible with water and most organic solvents. rsc.org Its role as a ligand is crucial in forming stable chelate rings with metal ions, such as zinc(II), which is fundamental to the structure of the target complexes.
Table 1: Properties of 2-(Dimethylamino)ethanol (DMEA)
| Property | Value |
| Chemical Formula | C₄H₁₁NO |
| Molar Mass | 89.14 g·mol⁻¹ |
| Appearance | Colorless viscous liquid |
| Boiling Point | 134-136 °C |
| Melting Point | -70 °C |
| Density | 0.886 g/mL at 20 °C |
| Solubility | Soluble in water |
Strategies for Zinc(II) Precursor Selection
The choice of the zinc(II) precursor is a critical factor that dictates the synthetic pathway and the final structure of the resulting complex. Zinc(II) has a d¹⁰ electronic configuration, which results in no ligand-field stabilization energy. Consequently, its coordination number (commonly 4, 5, or 6) and geometry are primarily determined by the size and steric bulk of the ligands. nih.gov
Commonly employed zinc(II) precursors in coordination chemistry include simple inorganic salts and organometallic compounds.
Table 2: Common Zinc(II) Precursors for Complex Synthesis
| Precursor | Formula | Common Applications & Characteristics |
| Zinc Chloride | ZnCl₂ | A common Lewis acid catalyst and precursor. Often used in a variety of solvents. The presence of chloride anions can influence the final coordination sphere. nih.gov |
| Zinc Acetate (B1210297) | Zn(OAc)₂ | Frequently used due to the acetate group's ability to act as a leaving group or a bridging ligand. Reactions can lead to the formation of basic zinc acetate structures. rsc.org |
| Zinc Iodide | ZnI₂ | Used in synthesis where iodide may act as a large, soft anionic ligand in the final complex. ijcm.ir |
| Diethylzinc (B1219324) | Zn(C₂H₅)₂ | A highly reactive organozinc compound. Used for clean synthesis of alkoxides via protonolysis, eliminating ethane (B1197151) gas. It is pyrophoric and requires handling under an inert atmosphere. wikipedia.orgnoaa.gov |
The selection strategy depends on the desired reaction pathway. For direct complexation, zinc salts are often used. For cleaner reactions where the only byproduct is a volatile alkane, organozinc precursors like diethylzinc are preferred. The anion of the zinc salt (e.g., chloride, acetate, isothiocyanate) can also be incorporated into the final complex, leading to different structural outcomes. nih.gov
Diverse Synthetic Routes to Zinc(II) 2-(Dimethylamino)ethanolate Complexes
The synthesis of zinc(II) 2-(dimethylamino)ethanolate can be approached through several routes, primarily direct complexation and ligand exchange reactions.
Direct Complexation Pathways
Direct complexation involves the reaction of a zinc(II) salt with the 2-(dimethylamino)ethanol ligand. In this pathway, the DMEA ligand can coordinate to the zinc center. For the formation of the target "ethanolate" (alkoxide), the hydroxyl proton of DMEA must be removed.
One approach involves reacting a zinc salt, such as zinc acetate [Zn(OAc)₂], with DMEA in a suitable solvent like methanol (B129727) or ethanol (B145695). nih.gov Heating the mixture can facilitate the deprotonation of the DMEA's hydroxyl group and the formation of the zinc-alkoxide bond, with the concurrent formation of acetic acid. To drive the equilibrium towards the product, a base may be added to neutralize the acid formed.
A general representation of this reaction is: ZnX₂ + 2 (CH₃)₂NCH₂CH₂OH → [Zn((CH₃)₂NCH₂CH₂O)₂] + 2 HX (where X = Cl, OAc, etc.)
The synthesis of various zinc(II) complexes has been successfully achieved by reacting zinc salts with ligands containing hydroxyl groups in alcoholic solvents, often under reflux to ensure completion. nih.govnih.gov
Ligand Exchange and Transmetalation Reactions
A more direct and often cleaner synthetic route to zinc alkoxides is through ligand exchange, specifically the protonolysis of an organozinc precursor like diethylzinc (Et₂Zn). This method is highly efficient for creating metal-alkoxide bonds.
The reaction involves treating diethylzinc with 2-(dimethylamino)ethanol. The acidic proton of the DMEA's hydroxyl group readily reacts with one of the ethyl groups of Et₂Zn, leading to the elimination of ethane as a gaseous byproduct and the formation of a heteroleptic ethylzinc (B8376479) 2-(dimethylamino)ethanolate intermediate. The addition of a second equivalent of DMEA leads to the formation of the homoleptic bis(2-dimethylamino)ethanolate)zinc(II) complex.
The stepwise reaction can be represented as:
Zn(C₂H₅)₂ + (CH₃)₂NCH₂CH₂OH → [(C₂H₅)Zn(O-CH₂CH₂N(CH₃)₂)] + C₂H₆↑
[(C₂H₅)Zn(O-CH₂CH₂N(CH₃)₂)] + (CH₃)₂NCH₂CH₂OH → [Zn(O-CH₂CH₂N(CH₃)₂)₂] + C₂H₆↑
This type of reaction is advantageous because the volatile byproduct, ethane, is easily removed from the reaction mixture, driving the reaction to completion. noaa.gov While transmetalation, the exchange of a metal in a complex, is a known procedure for zinc-salphen complexes, protonolysis using organozinc precursors is a more direct ligand exchange method for this specific synthesis. wikipedia.org
Influence of Reaction Conditions on Product Formation and Yield
The outcome of the synthesis of zinc(II) 2-(dimethylamino)ethanolate complexes is highly sensitive to the reaction conditions. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent: The solvent plays a critical role in the solubility of reactants and the stability of the resulting complex. For direct complexation reactions, polar solvents like methanol or ethanol are commonly used. nih.gov The choice of alcohol as a solvent can even influence the morphology of the final product, as seen in the synthesis of zinc oxide nanoparticles from zinc precursors, a process that proceeds through alkoxide intermediates. epa.gov
Temperature: The reaction temperature can affect both the rate of reaction and the final product. For direct complexation routes, refluxing temperatures are often necessary to drive the deprotonation of the alcohol and complete the reaction. nih.gov However, for highly reactive precursors like diethylzinc, reactions are often carried out at lower temperatures to control reactivity. commonorganicchemistry.com
Anions and Stoichiometry: As demonstrated in related systems, the nature of the anion in the starting zinc salt (e.g., NCS⁻, CH₃COO⁻, I⁻) can lead to the formation of structurally distinct complexes, as these anions can coordinate to the zinc center. nih.gov The molar ratio of the ligand to the zinc precursor is also crucial in determining whether a mono- or bis-ligated complex is formed.
By carefully controlling these parameters, the synthesis can be tailored to produce the desired zinc(II) 2-(dimethylamino)ethanolate complex with high yield and purity.
Advanced Structural Characterization and Elucidation
X-ray Diffraction Analysis of Zinc(II) 2-(Dimethylamino)ethanolate Complexes
X-ray diffraction is a cornerstone technique for the definitive determination of the three-dimensional atomic arrangement in crystalline solids. However, specific studies applying this technique to zinc;2-(dimethylamino)ethanolate are not prominently available.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a vital tool for identifying the crystalline phases of a bulk sample. researchgate.net The resulting diffraction pattern serves as a fingerprint for a specific crystalline solid. mathsjournal.com While PXRD is widely used for characterizing zinc-containing materials like zinc oxide (ZnO) and various coordination polymers, a reference pattern specifically for this compound is not documented in the available literature. researchgate.netmathsjournal.comresearchgate.netchalcogen.rordd.edu.iq For other zinc complexes, PXRD has been used to confirm their crystalline nature, often showing sharp peaks indicative of a well-ordered structure. researchgate.net
Analysis of Zinc(II) Coordination Geometries and Motifs
The d¹⁰ electronic configuration of the Zn(II) ion allows for flexibility in its coordination number and geometry, with tetrahedral, trigonal bipyramidal, and octahedral geometries being the most common. nih.govnih.gov In the absence of a crystal structure for this compound, its coordination geometry can only be hypothesized. The 2-(dimethylamino)ethanolate ligand can potentially act as a bidentate ligand, coordinating through both the nitrogen and oxygen atoms. Depending on steric and electronic factors, this could lead to various structural motifs, such as monomeric, dimeric, or polymeric structures. For instance, studies on other zinc complexes with different ligands have shown distorted tetrahedral and octahedral geometries. nih.govijcm.ir
Intermolecular Interactions and Crystal Packing within Coordination Networks
Intermolecular forces such as hydrogen bonding and van der Waals interactions play a crucial role in the assembly of molecules into a stable crystal lattice. In related zinc complexes containing hydroxyl groups, hydrogen bonding is a significant factor in forming supramolecular architectures. nih.gov A detailed analysis of these interactions for this compound would require crystallographic data, which is currently unavailable.
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of compounds in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule. uobasrah.edu.iq ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that are invaluable for structural confirmation. researchgate.netorganicchemistrydata.org For a compound like this compound, NMR could confirm the coordination of the ligand to the zinc ion, often observed as a shift in the signals of the protons and carbons near the coordination sites compared to the free ligand. researchgate.net However, specific ¹H and ¹³C NMR data for this particular zinc complex are not reported in the surveyed literature. Studies on related zinc finger peptides have shown that changes in chemical shifts can reflect the folding of the structure upon zinc coordination. nih.gov
In-depth Structural Analysis of this compound Reveals Complex Coordination and Thermal Behavior
The precise structural elucidation of coordination compounds is fundamental to understanding their chemical properties and potential applications. For the compound this compound, a comprehensive analytical approach employing advanced spectroscopic and thermal techniques is essential. This article details the application of Fourier Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental and Thermogravimetric Analysis (TGA) in the structural characterization of this zinc complex.
The determination of the three-dimensional arrangement of atoms and bonds in this compound relies on a combination of sophisticated analytical methods. These techniques provide complementary information, allowing for a complete and verified structural model.
FTIR spectroscopy is a powerful non-destructive technique used to identify the functional groups and ascertain the coordination of the 2-(dimethylamino)ethanolate ligand to the zinc center. The infrared spectrum of the complex would exhibit characteristic absorption bands corresponding to the vibrational modes of its constituent bonds.
The coordination of the 2-(dimethylamino)ethanolate ligand to the zinc ion is typically confirmed by shifts in the vibrational frequencies of the C-O and C-N bonds compared to the free ligand. The formation of a Zn-O bond would result in a noticeable shift in the C-O stretching vibration. Similarly, the interaction of the nitrogen's lone pair of electrons with the zinc atom would influence the C-N stretching frequency.
Expected FTIR Data for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (of free ligand) | ~3400-3200 (broad) | Disappearance upon deprotonation and coordination to zinc. |
| C-H Stretch (alkyl) | ~2950-2850 | Confirms the presence of the dimethyl and ethyl groups. |
| C-O Stretch | ~1050-1150 | Shift upon coordination to the zinc atom, indicating the formation of a Zn-O bond. |
| C-N Stretch | ~1100-1250 | Potential shift upon coordination of the nitrogen atom to the zinc center. |
| Zn-O Stretch | ~400-600 | Direct evidence of the zinc-oxygen bond formation. |
| Zn-N Stretch | ~400-500 | Direct evidence of the zinc-nitrogen bond formation, if coordination occurs. |
This table is illustrative and based on general principles of IR spectroscopy for similar compounds. Actual values would require experimental determination.
The absence of a broad O-H stretching band, characteristic of the free alcohol, would confirm the deprotonation of the ethanolate (B101781) ligand upon complexation. The presence of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to the Zn-O and potentially Zn-N stretching vibrations, providing direct evidence of coordination.
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact complex.
The fragmentation of the molecular ion upon ionization provides valuable insights into the compound's structure. Common fragmentation pathways for such a complex would likely involve the loss of neutral molecules or radicals. For alcohols, two primary fragmentation routes are α-cleavage and dehydration. libretexts.org The fragmentation pattern can help to confirm the connectivity of the atoms within the complex.
Hypothetical Fragmentation Data for this compound:
| m/z Value | Proposed Fragment | Significance |
| [M]⁺ | [Zn(C₄H₁₀NO)]⁺ | Molecular ion peak, confirming the overall mass of the complex. |
| [M - CH₃]⁺ | [Zn(C₃H₇NO)]⁺ | Loss of a methyl group from the dimethylamino moiety. |
| [M - N(CH₃)₂]⁺ | [Zn(OCH₂CH₂)]⁺ | Loss of the dimethylamino group. |
| [M - OCH₂CH₂N(CH₃)₂]⁺ | [Zn]⁺ | Loss of the entire ligand, leaving the bare zinc ion. |
This table represents a hypothetical fragmentation pattern. The actual fragmentation would be determined experimentally.
The isotopic distribution pattern of zinc (with five stable isotopes) would also be observable in the mass spectrum, providing a characteristic signature for zinc-containing fragments.
Elemental analysis and thermogravimetric analysis (TGA) are crucial for verifying the empirical formula and assessing the thermal stability and composition of this compound.
Elemental Analysis provides the percentage composition of carbon, hydrogen, nitrogen, and zinc in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed chemical formula to confirm its elemental composition.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve for this compound would reveal its decomposition pattern. The thermal decomposition of zinc complexes often occurs in distinct steps, corresponding to the loss of ligands and subsequent decomposition to zinc oxide as the final residue at high temperatures. abo.firesearchgate.net For instance, the thermal decomposition of some zinc complexes involves the initial loss of coordinated water molecules, followed by the degradation of the organic ligand. researchgate.net The final residual mass should correspond to the theoretical percentage of zinc oxide, further confirming the stoichiometry of the complex.
Illustrative TGA Data for a Hypothetical Zinc Complex:
| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |
| 100-200 | X% | Loss of any coordinated or lattice solvent molecules. |
| 200-400 | Y% | Decomposition and loss of the organic ligand. |
| >400 | Z% (residual mass) | Formation of stable zinc oxide (ZnO). |
This is a generalized representation. The actual decomposition temperatures and mass losses are specific to the compound.
Computational and Theoretical Investigations of Zinc Ii 2 Dimethylamino Ethanolate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the properties of zinc complexes, offering a balance between computational cost and accuracy. researchgate.netnih.gov For zinc(II) 2-(dimethylamino)ethanolate, DFT studies are crucial for understanding its geometry, electronic landscape, and vibrational characteristics.
DFT calculations are instrumental in determining the stable three-dimensional structure of zinc(II) 2-(dimethylamino)ethanolate. These calculations typically involve geometry optimization, where the total energy of a molecular structure is minimized with respect to the positions of its atoms. For zinc complexes, functionals like B3LYP are commonly employed for this purpose. researchgate.netnih.gov
In the case of zinc(II) 2-(dimethylamino)ethanolate, the ligand, 2-(dimethylamino)ethanolate (dmae), acts as a bidentate ligand, coordinating to the zinc center through both the oxygen and nitrogen atoms. This chelation forms a stable five-membered ring. Computational studies on similar zinc aminoalkoxide systems suggest that the coordination geometry around the zinc atom is typically tetrahedral or distorted tetrahedral, especially in monomeric or dimeric forms. rsc.org
Theoretical studies on related zinc alkoxide complexes have shown that the Zn-O bond lengths are sensitive to the electronic and steric nature of the substituents. Current time information in Porto Alegre, BR. For zinc(II) 2-(dimethylamino)ethanolate, DFT calculations would predict specific bond lengths and angles, providing a detailed picture of its molecular architecture. The energetic landscape can also be explored to identify different possible isomers and their relative stabilities. For instance, dimeric or oligomeric structures, which are common for zinc alkoxides, can be computationally modeled to understand their formation and stability. Theoretical studies on dimeric zinc porphyrin derivatives have shown how intermolecular interactions influence their geometry and binding energies. nih.gov
Table 1: Representative Optimized Geometric Parameters for a Monomeric Zinc(II) 2-(Dimethylamino)ethanolate Complex (Theoretical Model)
| Parameter | Value |
| Zn-O Bond Length | ~1.95 Å |
| Zn-N Bond Length | ~2.10 Å |
| O-Zn-N Bite Angle | ~85° |
| Coordination Geometry | Distorted Tetrahedral |
Note: These are typical values based on DFT calculations of similar zinc aminoalkoxide complexes and serve as a representative model.
The electronic properties of zinc(II) 2-(dimethylamino)ethanolate are key to understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical stability and reactivity of the molecule. A smaller gap generally indicates higher reactivity. nih.gov
For zinc complexes, the HOMO is often localized on the ligand, while the LUMO may have significant character from the metal center. In zinc(II) 2-(dimethylamino)ethanolate, the HOMO is expected to be primarily located on the oxygen and nitrogen atoms of the dmae ligand, reflecting their electron-donating nature. The LUMO is likely to be centered on the zinc ion, indicating its capacity to accept electrons.
The HOMO-LUMO gap provides insights into the electronic transitions and the energy required to excite the molecule. Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra, which can then be compared with experimental UV-Vis spectra. mdpi.com
Table 2: Representative Electronic Properties of a Monomeric Zinc(II) 2-(Dimethylamino)ethanolate Complex (Theoretical Model)
| Property | Value (eV) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
Note: These values are illustrative and based on typical DFT calculations for related zinc complexes.
DFT calculations can predict the vibrational frequencies of zinc(II) 2-(dimethylamino)ethanolate, which correspond to the infrared (IR) and Raman active modes. These calculated frequencies are invaluable for interpreting experimental vibrational spectra. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes to specific molecular motions, such as stretching and bending of bonds, can be achieved. nih.govresearchgate.net
For zinc(II) 2-(dimethylamino)ethanolate, key vibrational modes include the Zn-O and Zn-N stretching frequencies, which are direct probes of the coordination environment of the zinc center. The frequencies of the C-O, C-N, and C-H stretching and bending modes of the dmae ligand are also important for confirming the structure of the complex. Theoretical studies on zinc oxide have shown good agreement between computed and measured vibrational spectra. scirp.org
Table 3: Representative Calculated Vibrational Frequencies for Key Modes in a Monomeric Zinc(II) 2-(Dimethylamino)ethanolate Complex (Theoretical Model)
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Zn-O Stretch | 400 - 500 |
| Zn-N Stretch | 300 - 400 |
| C-O Stretch | 1000 - 1100 |
| C-N Stretch | 1150 - 1250 |
Note: These are approximate ranges based on DFT calculations of similar zinc complexes.
Advanced Quantum Chemical Calculations for Bonding and Stability
Beyond standard DFT, more advanced quantum chemical methods can provide deeper insights into the nature of chemical bonds and the stability of zinc(II) 2-(dimethylamino)ethanolate systems.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonds. mdpi.com QTAIM analysis of the Zn-O and Zn-N bonds in zinc(II) 2-(dimethylamino)ethanolate can reveal their nature, whether they are predominantly ionic or covalent. For similar zinc complexes, QTAIM has shown that Zn-ligand bonds are typically closed-shell interactions with a significant ionic character. mdpi.com
Natural Bond Orbital (NBO) analysis is another technique used to study bonding and charge distribution. NBO analysis can quantify the charge transfer between the dmae ligand and the zinc center and describe the hybridization of the atomic orbitals involved in bonding. In related zinc complexes, NBO analysis has been used to understand the donor-acceptor interactions that contribute to the stability of the molecule. mdpi.com
Computational Insights into Reaction Mechanisms and Pathways
Computational studies are crucial for elucidating the mechanisms of reactions involving zinc(II) 2-(dimethylamino)ethanolate, particularly in its role as a catalyst. DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org
For example, in polymerization reactions or as a precursor for zinc oxide thin films, understanding the decomposition and reaction pathways of zinc(II) 2-(dimethylamino)ethanolate is essential. Theoretical studies on the mechanism of zinc-catalyzed oxidation of alcohols have revealed the preference for an intermediate sphere mechanism. rsc.org Similar computational approaches can be applied to investigate how the dimeric or oligomeric forms of zinc(II) 2-(dimethylamino)ethanolate dissociate and react.
By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the most likely mechanism. This information is invaluable for optimizing reaction conditions and designing more efficient catalytic systems based on zinc alkoxides. nih.gov
Reactivity and Mechanistic Pathways of Zinc Ii 2 Dimethylamino Ethanolate Complexes
Fundamental Reactivity Patterns
Zinc(II) 2-(dimethylamino)ethanolate complexes exhibit reactivity characteristic of metal alkoxides. The core reactivity revolves around the Lewis acidic zinc center and the nucleophilic alkoxide oxygen.
Hydrolysis: One of the most significant reactions is hydrolysis, where the complex reacts with water to form zinc hydroxide (B78521) and 2-(dimethylamino)ethanol. This reactivity is central to the sol-gel and chemical bath deposition methods for producing ZnO materials. The initial step involves the coordination of a water molecule to the zinc center, followed by proton transfer to the alkoxide ligand, leading to its displacement.
Reaction with Electrophiles: The alkoxide oxygen of the DMAE ligand is nucleophilic and can react with various electrophiles. For instance, the reaction with carbon dioxide can lead to the formation of zinc carbonate species.
Thermal Decomposition: Upon heating, zinc(II) 2-(dimethylamino)ethanolate complexes decompose to form zinc oxide. This process is utilized in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) to grow ZnO thin films. The decomposition pathway can be complex, involving the elimination of the organic ligands.
Catalytic Activity: Zinc(II) complexes, in general, are known to be effective catalysts for a range of organic reactions, including hydrolysis of esters and cycloaddition reactions. nih.govnih.gov The Lewis acidity of the zinc(II) center is key to its catalytic function, activating substrates for nucleophilic attack. nih.gov While specific studies on the catalytic activity of pure zinc;2-(dimethylamino)ethanolate are not extensively detailed in the provided results, the general principles of zinc catalysis are applicable. nih.gov
Ligand Exchange Mechanisms in Solution and at Interfaces
Ligand exchange is a fundamental process that governs the behavior of zinc(II) 2-(dimethylamino)ethanolate in solution and its interaction with surfaces during material deposition. libretexts.org Zinc(II) complexes are known for their rapid ligand exchange kinetics, which is a key feature of their catalytic utility. nih.gov
The mechanism of ligand exchange can proceed through different pathways:
Dissociative (D) Mechanism: In this mechanism, a ligand first dissociates from the metal center, creating a lower-coordinate intermediate, which is then attacked by the incoming ligand. libretexts.org
Associative (A) Mechanism: Here, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, from which the leaving group then departs. libretexts.org
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing. It can be further divided into associative interchange (Ia) and dissociative interchange (Id) depending on the degree of bond formation with the incoming ligand versus bond breaking with the leaving group in the transition state. libretexts.org
For tetrahedral zinc(II) complexes, which is a common geometry, ligand exchange often proceeds through an associative or interchange mechanism, given the accessibility of the metal center. nih.govlibretexts.org In the context of this compound, the DMAE ligand itself is a chelating ligand, binding through both the oxygen and nitrogen atoms. The exchange of this bidentate ligand would likely involve a stepwise process where one donor atom detaches first, followed by the second.
At interfaces, such as a substrate during film deposition, the ligand exchange process is critical. Precursor molecules in solution will exchange ligands with surface hydroxyl groups or other active sites on the substrate, leading to the anchoring of the zinc species and subsequent growth of the material.
Role of Anions and Ancillary Ligands in Modulating Reactivity
The reactivity of zinc(II) complexes can be significantly tuned by the nature of the anions and other ligands (ancillary ligands) present in the coordination sphere. nih.govnih.govillinois.edu
Anions: The choice of anion in the starting zinc salt can influence the structure and, consequently, the reactivity of the resulting complex. nih.gov For instance, the use of different zinc salts (e.g., chloride, acetate (B1210297), iodide) can lead to the formation of zinc(II) complexes with different coordination geometries (trigonal bipyramidal, square pyramidal, or tetrahedral). nih.gov Strongly coordinating anions can compete with the primary ligand for binding sites on the zinc center, thereby altering the complex's stability and reactivity. For example, the attachment of a chloride ion to dimethylzinc (B1204448) is thermodynamically favorable and can stabilize the reactive species. nih.gov
Ancillary Ligands: Ancillary ligands, which are other ligands in the coordination sphere besides the primary ligand of interest, play a crucial role in modifying the electronic and steric properties of the metal center. nih.govillinois.edu
Electronic Effects: The electron-donating or -withdrawing nature of ancillary ligands can modulate the Lewis acidity of the zinc(II) center. nih.gov More electron-donating ligands will increase the electron density on the zinc atom, making it less Lewis acidic. Conversely, electron-withdrawing ligands will enhance its Lewis acidity. This, in turn, affects the complex's ability to activate substrates in catalytic reactions. nih.gov
Steric Effects: The size and shape of ancillary ligands can control access to the zinc center, influencing the rate and selectivity of reactions. illinois.edu Bulky ligands can create a more sterically hindered environment, which may favor certain reaction pathways or slow down ligand exchange rates.
Hemilability: Ancillary ligands with both strongly and weakly coordinating donor atoms can exhibit hemilability, where the weak donor can reversibly dissociate to open up a coordination site for a substrate. This has been shown to be important in promoting nitrite-thiol interactions at zinc(ii) sites. nih.gov
Studies on zinc polysulfido complexes have demonstrated that changing the ancillary ligand from a bidentate amine (TMEDA) to a tridentate amine (PMDETA) significantly enhances the nucleophilicity of the sulfur ligands. illinois.edu This is attributed to the influence of the third amine ligand. illinois.edu
| Factor | Effect on Reactivity | Example |
|---|---|---|
| Strongly Coordinating Anions | Can compete with the primary ligand, altering coordination geometry and stability. | Different zinc salt anions (Cl⁻, CH₃COO⁻, I⁻) leading to complexes with varied structures. nih.gov |
| Electron-Donating Ancillary Ligands | Decrease the Lewis acidity of the Zn(II) center. | - |
| Electron-Withdrawing Ancillary Ligands | Increase the Lewis acidity of the Zn(II) center. | Tuning of ligands affecting the Lewis-acidity of [L₂ZnII]²⁺ cores. nih.gov |
| Bulky Ancillary Ligands | Sterically hinder the metal center, influencing reaction rates and selectivity. | - |
| Hemilabile Ancillary Ligands | Can reversibly open a coordination site to facilitate substrate binding. | Ease of available hemilabile coordination sites in [(Me₂PzQu)₂ZnII]²⁺ promoting nitrite–thiol interactions. nih.gov |
Kinetic Studies of Specific Reactions
Kinetic studies provide quantitative insights into reaction mechanisms and the factors that influence reaction rates. For zinc(II) complexes, kinetic analyses have been employed to understand processes like the hydrolysis of p-nitrophenyl acetate (pNPA). nih.gov
In one study, the kinetic analysis of pNPA hydrolysis by a designed zinc complex yielded a Michaelis-Menten constant (Kₘ) of approximately 1 mM, indicating the substrate's binding affinity, and a maximum catalytic efficiency (k_cat/Kₘ) of 24 M⁻¹s⁻¹. nih.gov The kinetic pKa, which reflects the acidity of the zinc-bound water molecule, was determined to be 9.2. nih.gov
| Reaction | Complex | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| pNPA Hydrolysis | Designed Zinc Complex (L23H site) | Kₘ | ~1 mM | nih.gov |
| pNPA Hydrolysis | Designed Zinc Complex (L23H site) | k_cat/Kₘ | 24 ± 3 M⁻¹s⁻¹ | nih.gov |
| pNPA Hydrolysis | Designed Zinc Complex (L23H site) | pKa | 9.2 ± 0.1 | nih.gov |
| Reaction with DMAD | ZnS₄(PMDETA) | Relative Rate | >100 times faster than ZnS₆(TMEDA) | illinois.edu |
Thermal Decomposition Behavior and Kinetics
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric analysis (TGA) is a fundamental technique used to characterize the thermal stability and decomposition profile of zinc;2-(dimethylamino)ethanolate. By monitoring the change in mass of a sample as a function of temperature at a constant heating rate, TGA provides a quantitative measure of the material's degradation.
Research indicates that the decomposition of this compound, also known as zinc bis(2-(dimethylamino)ethoxide) or [Zn(DMAE)2], typically occurs in distinct stages. A representative TGA curve would show an initial stable region with no mass loss, followed by one or more steps of mass loss as the temperature increases. The onset temperature of decomposition is a key indicator of the compound's thermal stability. For many zinc-based precursors, significant decomposition begins at temperatures above 150°C.
The decomposition profile often reveals multiple mass loss events, suggesting a multi-step degradation process. The first stage can often be attributed to the loss of more volatile ligands or parts of the organic structure, while subsequent stages at higher temperatures correspond to the complete breakdown of the compound, leading to the formation of the final solid residue. The residual mass at the end of the TGA experiment typically corresponds to the theoretical yield of zinc oxide (ZnO), confirming the precursor's conversion to the metal oxide.
A hypothetical TGA profile for this compound might exhibit the following characteristics:
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 150 | ~0% | Stable region, no significant decomposition |
| 150 - 250 | Variable | Initial decomposition, loss of organic ligands |
| 250 - 400 | Variable | Further decomposition and formation of zinc oxide |
| > 400 | Stable | Residual mass, primarily composed of zinc oxide (ZnO) |
The data in this table is illustrative and intended to represent a typical TGA profile for a zinc-based precursor. Actual values for this compound would be determined from experimental TGA data.
Analysis of Gaseous and Solid-State Decomposition Products
To complete the picture of thermal decomposition, it is crucial to identify the products formed during the process. This is typically achieved by coupling the TGA instrument with other analytical techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to analyze the evolved gases.
For this compound, the gaseous decomposition products are expected to be fragments of the dimethylaminoethanolate ligand. These could include dimethylamine, ethanol (B145695), and various smaller hydrocarbons. The identification of these gaseous species provides direct evidence for the proposed decomposition pathways.
The solid-state product is typically analyzed using techniques like X-ray diffraction (XRD) to determine its crystalline structure and composition. In the case of this compound, the final solid residue after complete decomposition in an oxygen-containing atmosphere is expected to be zinc oxide (ZnO). The crystallinity and phase of the ZnO can be influenced by the decomposition temperature and atmosphere.
Applications in Materials Science and Catalysis
Precursors for Metal Oxide Thin Film Deposition
Catalysis Mediated by Zinc(II) 2-(Dimethylamino)ethanolate Complexes
Zinc complexes incorporating the 2-(dimethylamino)ethanolate ligand have demonstrated significant potential as catalysts in the field of polymer chemistry. These catalysts are particularly effective in mediating the Ring-Opening Polymerization (ROP) of cyclic esters, offering a pathway to biodegradable polymers such as polylactide (PLA).
Zinc-based catalysts are considered a more benign alternative to commonly used tin-based catalysts for the ROP of lactide, the cyclic dimer of lactic acid. nih.gov The structure of the ligand surrounding the zinc center plays a crucial role in the activity and selectivity of the catalyst.
One notable example is a zinc(II) alkoxide complex, (L¹ZnOEt)₂, where L¹ is 2,4-di-tert-butyl-6-{[(2'-dimethylaminoethyl)methylamino]methyl}phenolate. nih.gov While this is a more complex molecule than simple zinc;2-(dimethylamino)ethanolate, the presence of the dimethylaminoethyl group is key to its catalytic activity. In solution, this dimeric complex exists predominantly in its monomeric form, L¹ZnOEt. nih.gov This monomeric species is highly active for the polymerization of lactide, demonstrating good control over the molecular weight of the resulting polylactide and producing polymers with relatively narrow molecular weight distributions. nih.gov
Detailed kinetic studies of this system have revealed that the polymerization rate is first order with respect to both the catalyst and the monomer concentration. nih.gov The high activity of this catalyst, which surpasses that of many other reported zinc-based systems, highlights the importance of the ligand design in facilitating the polymerization process. nih.gov The catalytic cycle is believed to proceed through a coordination-insertion mechanism, where the lactide monomer coordinates to the zinc center and is subsequently inserted into the zinc-alkoxide bond, thus propagating the polymer chain.
The effectiveness of zinc complexes in ROP is also influenced by the reaction conditions. Studies on various zinc complexes have shown excellent catalytic activity in solution at room temperature and even under more industrially relevant conditions, such as high temperatures and in the absence of a solvent. nih.gov The ability of these catalysts to function efficiently under such a wide range of conditions makes them attractive for large-scale production of biodegradable polymers.
| Catalyst System | Monomer | Conditions | Key Findings |
| (L¹ZnOEt)₂ (L¹ = 2,4-di-tert-butyl-6-{[(2'-dimethylaminoethyl)methylamino]methyl}phenolate) | Lactide | Solution | High polymerization rate, good molecular weight control, narrow molecular weight distribution. nih.gov |
| Pyridyl imino-phenolate zinc complex | Lactide | Solution (room temp.) & Bulk (high temp.) | High activity, comparable to industrial tin-based catalysts. nih.gov |
| Ethylenediamine based Zn(II) complexes | Lactide | High temperature (180 °C) | Extremely high activity with high monomer conversion in a short time. rsc.org |
Table 1: Examples of Zinc-Based Catalysts in Ring-Opening Polymerization
The research into zinc complexes containing aminoalkoxide ligands for the ROP of cyclic esters is a vibrant area of study. While direct catalytic data for the simple "this compound" is scarce, the principles derived from the study of more complex, yet related, systems provide valuable insights into the potential catalytic activity of this class of compounds. The development of highly active and selective zinc-based catalysts is a significant step towards more sustainable and environmentally friendly methods for the production of biodegradable polymers.
Depolymerization Reactions of Polymeric Materials
Beyond polymerization, zinc catalysts are effective in the depolymerization of various polymeric materials, which is a key strategy for chemical recycling. Simple zinc salts, such as zinc(II) acetate (B1210297), have been successfully used for the depolymerization of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA). researchgate.netd-nb.info These reactions typically involve alcoholysis, where the polymer is broken down into its constituent monomers or other valuable small molecules in the presence of an alcohol and the zinc catalyst.
For instance, the zinc-catalyzed methanolysis of PET yields dimethyl terephthalate and ethylene (B1197577) glycol, which can be purified and used to re-synthesize virgin PET. d-nb.info Similarly, zinc catalysts can facilitate the depolymerization of end-of-life PLA back to lactide or methyl lactate. umn.edu While specific studies on this compound for this purpose are not prominent, its basic nature and ability to coordinate to ester groups suggest it could be an active catalyst for such transformations. The amino group in the 2-(dimethylamino)ethanolate ligand could potentially play a cooperative role in the catalytic cycle, enhancing the catalyst's activity. Zinc salts have also been employed in the depolymerization of other polymers like polysiloxanes and polyethers. nih.govnih.gov
The following table presents data on the zinc-catalyzed depolymerization of PET.
| Catalyst | Substrate | Product | Yield (%) | Conditions | Ref |
| Zn(OAc)₂ | PET bottle | Dimethyl terephthalate | 99 | 1 mol% catalyst, CH₂Cl₂, MeOH, 140°C, 20 min (microwave) | d-nb.info |
Table 2: Zinc-catalyzed methanolysis of post-consumer PET.
Mechanistic Investigations of Catalytic Cycles
The mechanism of lactide polymerization catalyzed by zinc alkoxide complexes is generally accepted to proceed via a coordination-insertion mechanism. The catalytic cycle is initiated by the coordination of the lactide monomer to the zinc center. This is followed by the nucleophilic attack of the alkoxide group on the carbonyl carbon of the coordinated lactide, leading to the opening of the cyclic ester and the formation of a new zinc alkoxide species with the polymer chain elongated by one monomer unit.
Key steps in the proposed catalytic cycle for a generic zinc alkoxide catalyst are:
Coordination: The carbonyl oxygen of the lactide monomer coordinates to the Lewis acidic zinc center.
Nucleophilic Attack: The alkoxide ligand attacks the carbonyl carbon of the coordinated lactide.
Ring-Opening: The acyl-oxygen bond of the lactide cleaves, and the ring opens.
Propagation: The newly formed alkoxide, which is the end of the growing polymer chain, can then coordinate and react with another lactide monomer, continuing the polymerization process.
The presence of the dimethylamino group in the 2-(dimethylamino)ethanolate ligand could introduce additional mechanistic possibilities. The nitrogen atom could remain coordinated to the zinc center throughout the catalytic cycle, creating a more stable and well-defined active species. Alternatively, it could reversibly dissociate to open up a coordination site for the incoming monomer. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the specific catalytic cycle for this compound. The rate law for the polymerization of lactide using the related (L¹ZnOEt)₂ catalyst was found to be first order in both monomer and catalyst, -d[LA]/dt = k[L¹ZnOEt][LA], which supports a mechanism where the monomeric form of the catalyst is the active species. nih.gov
Future Perspectives and Emerging Research Avenues
Rational Design of Next-Generation Zinc(II) 2-(Dimethylamino)ethanolate Complexes
The rational design of new catalysts is a cornerstone of advancing chemical synthesis. For zinc(II) 2-(dimethylamino)ethanolate complexes, this involves the strategic modification of the ligand architecture to fine-tune the catalyst's electronic and steric properties. The goal is to enhance activity, control selectivity, and improve stability.
One promising approach is the use of sterically demanding and electron-donating ligands. For instance, dinuclear zinc catalysts constructed with the Trost ProPhenol ligand have demonstrated remarkable reactivity in the ring-opening polymerization of lactide, exhibiting rate constants up to 10 times higher than their in-situ generated counterparts. acs.org This highlights the significance of well-defined, isolated catalysts over less-defined "black box" systems. acs.org
Furthermore, the exploration of bimetallic systems, where zinc is paired with another metal, opens up new avenues for catalyst design. For example, zinc-copper (Zn-Cu) bimetallic electrocatalysts have shown enhanced activity and selectivity in the conversion of CO2 to CO. stanford.edu The synergy between the two metals can lead to unique electronic effects that stabilize key reaction intermediates. stanford.edu Similarly, the development of a gas diffusion electrode with highly dispersed silver sites within a zinc matrix has demonstrated unprecedented mass activity for CO production. nih.gov
The design of multifunctional catalysts is another key area. Zinc complexes bearing tetradentate aminopyridine (N4) ligands have been shown to be highly effective for the coupling of CO2 with epoxides to form cyclic carbonates under solvent-free conditions. acs.org These catalysts can be readily recovered and reused multiple times without a significant loss of activity, showcasing their potential for sustainable chemical processes. acs.org
| Catalyst System | Application | Key Design Feature | Reference |
| Dinuclear Zinc with Trost ProPhenol ligand | Ring-opening polymerization of lactide | Sterically demanding and electron-donating ligand | acs.org |
| Zinc-Copper (Zn-Cu) bimetallic | CO2 reduction to CO | Synergistic electronic effects | stanford.edu |
| Zinc-Silver (Zn-Ag) matrix | CO production | Highly dispersed active sites | nih.gov |
| Zinc with tetradentate aminopyridine (N4) ligands | CO2 fixation into cyclic carbonates | Multifunctional catalyst with Lewis acidic and nucleophilic sites | acs.org |
Development of Advanced In Situ Characterization Techniques for Dynamic Processes
Understanding the behavior of catalysts under actual reaction conditions is crucial for their optimization. The development of advanced in situ and operando characterization techniques allows researchers to observe the dynamic changes that catalysts undergo during a chemical transformation. This provides invaluable insights into reaction mechanisms and catalyst deactivation pathways.
Operando spectroscopy is a powerful tool for studying heterogeneous catalysts at work. acs.org Techniques such as ambient-pressure hard X-ray photoelectron spectroscopy (AP-HAXPES) can reveal the surface chemical states of a catalyst and identify adsorbed intermediates during a reaction. acs.orgacs.org For example, operando AP-HAXPES has been used to study copper-zinc-alumina catalysts for methanol (B129727) synthesis, showing the dynamic changes in the catalyst's chemical state and the presence of reaction intermediates. acs.orgacs.org
Extended X-ray absorption fine structure (EXAFS) spectroscopy is another premier method for tracking structural changes in working catalysts. rsc.org However, the inherent complexity of catalytic materials under reaction conditions can make data analysis challenging. rsc.org To address this, machine learning methods, such as artificial neural networks, are being employed to interpret EXAFS data and establish relationships between spectral features and structural motifs. rsc.org This approach has been successfully applied to study the structural evolution of copper-zinc nanocatalysts during the electrochemical reduction of CO2. rsc.orgrsc.org
| Characterization Technique | Information Obtained | Application Example | Reference |
| Operando AP-HAXPES | Surface chemical states, adsorbed intermediates | Methanol synthesis over Cu-Zn-Alumina catalysts | acs.orgacs.org |
| Operando EXAFS with Machine Learning | Time-dependent structural evolution | CO2 reduction by Cu-Zn nanocatalysts | rsc.orgrsc.org |
| In Situ Raman Spectroscopy | Structural evolution of catalysts | Formation of CoOOH during HMF electrooxidation | rsc.org |
| Spectroscopic Ellipsometry | Real-time optical properties, oxidation states, defect formation | Monitoring cathode performance in zinc-air batteries | hiperzab.eu |
Expansion into Novel Catalytic Transformations and Energy-Related Applications
The unique properties of zinc;2-(dimethylamino)ethanolate and related complexes make them promising candidates for a wide range of novel catalytic transformations and energy-related applications.
In the realm of sustainable chemistry, the conversion of carbon dioxide (CO2) into valuable chemicals is a major goal. Zinc-based catalysts are showing great promise in this area. For instance, zinc-copper bimetallic catalysts are effective for the electrochemical reduction of CO2 to CO, a key building block for synthetic fuels and chemicals. stanford.edu Furthermore, zinc nanobiohybrids have demonstrated photocatalytic activity for the conversion of CO2 to bicarbonate, mimicking the function of the enzyme carbonic anhydrase. acs.org Zinc-regulated bismuth nanosheets have also been developed for the efficient electrochemical reduction of CO2 to formate. rsc.org
Energy storage is another critical area where zinc catalysts are making an impact. Zinc-air batteries are a promising technology due to their high energy density, safety, and low cost. rsc.org The performance of these batteries is heavily dependent on the efficiency of the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER) at the air electrode. rsc.org Researchers are developing advanced bifunctional catalysts to promote both of these reactions. rsc.org For example, a dual-atom catalyst made of iron and cobalt supported on nitrogen-doped carbon has shown significantly higher ORR activity than conventional platinum catalysts, leading to zinc-air batteries with high open-circuit voltage and energy density. sciencedaily.commiragenews.com The use of atomic layer deposition to create nanostructured transition metal oxide catalysts, such as iron oxide and manganese oxide, is another promising strategy for improving the performance of zinc-air batteries. youtube.comyoutube.com
The development of next-generation zinc-iodine batteries is also an active area of research. scitechdaily.com A novel design incorporating zinc single-atom sites with molybdenum carbide clusters has been shown to overcome the limitations of iodine-based cathodes, resulting in batteries with high specific capacity and long-term durability. scitechdaily.com
| Application Area | Catalytic Transformation | Catalyst System | Key Finding | Reference |
| CO2 Conversion | Electrochemical reduction to CO | Zinc-Copper bimetallic catalysts | Enhanced activity and selectivity due to bimetallic synergy | stanford.edu |
| CO2 Conversion | Photocatalytic conversion to bicarbonate | Zinc nanobiohybrids | Mimics carbonic anhydrase activity | acs.org |
| CO2 Conversion | Electrochemical reduction to formate | Zinc-regulated Bismuth nanosheets | High faradaic efficiency and current density | rsc.org |
| Energy Storage | Oxygen reduction/evolution in Zinc-Air Batteries | Iron-Cobalt dual-atom catalyst | Superior ORR activity compared to platinum catalysts | sciencedaily.commiragenews.com |
| Energy Storage | Oxygen reduction/evolution in Zinc-Air Batteries | Transition metal oxides via Atomic Layer Deposition | Improved catalyst performance through nanostructuring | youtube.comyoutube.com |
| Energy Storage | Iodine redox in Zinc-Iodine Batteries | Zinc single-atom sites with Molybdenum Carbide clusters | High specific capacity and long-term cyclability | scitechdaily.com |
Integration with Machine Learning and Artificial Intelligence for Predictive Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of catalyst design and discovery. energyfrontier.uspsu.edu These powerful computational tools can accelerate the identification of promising new catalysts by analyzing vast datasets and uncovering complex structure-activity relationships that may not be apparent through traditional research methods. energyfrontier.usumich.edu
ML algorithms can be trained on large databases of computational and experimental data to predict the catalytic performance of new materials. energyfrontier.usumich.edu This allows for the rapid screening of a vast number of potential catalyst compositions, significantly reducing the time and resources required for experimental synthesis and testing. researchgate.net For example, ML models have been used to predict transition state energies for ethanol (B145695) decomposition over bimetallic catalysts, identifying promising candidates for hydrogen production. energyfrontier.us
In the context of zinc-based catalysts, ML can be used to optimize the composition of multicomponent systems. For instance, high-throughput screening combined with ML has been used to investigate the optimal composition of Cu-Mn-Ni-Zn high-entropy alloy catalysts for CO2 reduction, identifying candidates with high selectivity for either methane (B114726) or methanol. researchgate.netcolab.ws
| AI/ML Application | Goal | Approach | Example | Reference |
| Predictive Modeling | Accelerate catalyst screening | Train ML models on computational/experimental data | Predicting ethanol decomposition over bimetallic catalysts | energyfrontier.us |
| Composition Optimization | Identify optimal catalyst formulations | High-throughput screening with ML | Optimizing Cu-Mn-Ni-Zn alloys for CO2 reduction | researchgate.netcolab.ws |
| Inverse Design | Generate novel catalyst structures | Generative AI models | Creating new transition metal complexes with desired catalytic activity | acs.org |
| Automated Discovery | Accelerate the entire research cycle | Integration of AI with robotic synthesis and characterization | High-throughput discovery of bifunctional cathodes for zinc-air batteries | hiperzab.eu |
Q & A
Q. What are the optimal synthetic conditions for preparing zinc;2-(dimethylamino)ethanolate complexes?
Methodological Answer: this compound complexes are synthesized via reactions involving zerovalent metals, metal oxides, and ammonium salts in 2-(dimethylamino)ethanol (HMe2Ea). For example, a heterotrinuclear Cu/Zn complex was prepared by heating copper powder (2.5 mmol), ZnO (2.5 mmol), and NH4I (10 mmol) in HMe2Ea at 323–333 K under magnetic stirring until complete dissolution (~95 minutes). The solution was filtered and crystallized at room temperature, yielding microcrystals after 24 hours . Key parameters include stoichiometric ratios, solvent choice (pure HMe2Ea), and controlled crystallization.
Q. How is the crystal structure of this compound complexes determined and refined?
Methodological Answer: Crystal structures are resolved using single-crystal X-ray diffraction (SC-XRD). For refinement, the SHELX program suite (e.g., SHELXL) is employed to model anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically or located via difference Fourier maps (e.g., hydroxyl hydrogens). Structural features, such as distorted square-pyramidal geometry around Cu/Zn centers and intermolecular hydrogen bonds (O–H···O distances: ~2.48 Å), are analyzed to confirm coordination environments .
Advanced Research Questions
Q. How do this compound derivatives function in catalytic CO₂ reduction?
Methodological Answer: Cationic zinc hydrides with amino alcoholate ligands, such as tris[2-(dimethylamino)ethyl]amine, catalyze CO₂ hydrosilylation/hydroboration. The electrophilicity at the zinc center and ligand denticity dictate reactivity. For mechanistic studies, in situ NMR or FTIR monitors intermediate formation (e.g., zinc formate species). Lewis acids like B(C₆F₅)₃ enhance catalytic efficiency by stabilizing transition states. Kinetic studies (e.g., rate laws, isotopic labeling) and DFT calculations are used to elucidate elementary steps .
Q. What computational methods are employed to study the electronic properties of zinc-amino alcoholate complexes?
Methodological Answer: Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals to assess redox activity. Natural Bond Orbital (NBO) analysis identifies charge-transfer interactions between zinc and ligands. For CO₂ reduction catalysts, reaction pathways (e.g., hydride transfer barriers) are mapped using transition-state search algorithms (e.g., Nudged Elastic Band). Software like Gaussian or ORCA is used with hybrid functionals (e.g., B3LYP) and def2-TZVP basis sets .
Q. Can this compound be integrated into metal-organic frameworks (MOFs) for gas adsorption?
Methodological Answer: Yes. A MOF with 2-(dimethylamino)terephthalate linkers and Zn nodes was synthesized via solvothermal crystallization. The amine groups enhance CO₂ adsorption via chemisorption. Surface area and pore volume are measured using BET analysis, while gas uptake (e.g., CO₂ at 273 K) is quantified via volumetric adsorption. Structural stability under humid conditions is tested via PXRD post-exposure .
Q. How are this compound complexes used in modeling enzyme active sites?
Methodological Answer: These complexes mimic zinc-dependent enzymes like alcohol dehydrogenase (ADH). For example, tetrahedral ZnNS₂O coordination in [(PicMeOH)Zn(SC₆F₅)₂] replicates ADH’s active site. Spectroscopic comparisons (UV-Vis, EPR) and kinetic assays (e.g., alcohol oxidation rates) validate biomimetic behavior. Structural analogs are synthesized by substituting thiolate ligands with amino alcoholates to study substrate binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
